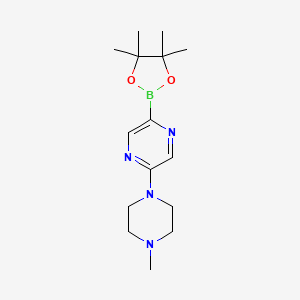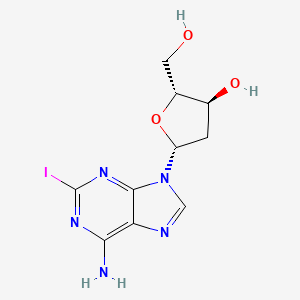
2-Fluoro-3-(methylsulfonyl)benzoic acid
概要
説明
“2-Fluoro-3-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H7FO4S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C8H7FO4S . More detailed structural information, such as a 3D model, may be available in specialized chemical databases .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties, such as density, boiling point, and molecular weight, can be found in chemical databases .科学的研究の応用
Understanding Drug Metabolism and Biological Activity
The study of 2-Fluoro-3-(methylsulfonyl)benzoic acid and its related compounds helps in understanding the biotransformation and biological activities of drugs. For instance, Duggan et al. (1977) explored the metabolites of sulindac, a molecule structurally related to this compound, highlighting the importance of sulfide metabolites in eliciting pharmacological responses. This research underlines the significance of metabolic transformations in determining drug efficacy and safety D. E. Duggan, K. F. Hooke, E. Risley, T. Shen, C. G. Arman, The Journal of pharmacology and experimental therapeutics, 1977.
Probing Antisecretory and Anti-inflammatory Properties
The compound's derivatives have been explored for their antisecretory and anti-inflammatory properties. Uchida et al. (1989) synthesized derivatives that inhibit (H+ + K+) ATPase, potentially useful in treating conditions like gastric ulcers by reducing acid secretion M. Uchida, S. Morita, M. Chihiro, T. Kanbe, K. Yamasaki, Y. Yabuuchi, K. Nakagawa, Chemical & pharmaceutical bulletin, 1989. Additionally, Skinner et al. (1991) noted the role of sulindac, a related compound, in inhibiting the growth of colon tumors in rats, indicating potential anti-cancer applications S. Skinner, A. G. Penney, P. O’Brien, Archives of surgery, 1991.
Enhancing Imaging Techniques
The compound and its analogs have contributed to the advancement of imaging techniques, particularly in tumor detection. McConathy et al. (2002) explored fluorinated analogs of alpha-aminoisobutyric acid for use in PET imaging of tumors, demonstrating the potential of these compounds in enhancing the detection and characterization of neoplasms J. McConathy, L. Martarello, E. Malveaux, V. Camp, N. Simpson, Chiab P. Simpson, G. Bowers, J. Olson, M. Goodman, Journal of medicinal chemistry, 2002.
Understanding Environmental and Health Impacts
The structural relatives of this compound have been investigated for their environmental persistence and potential health effects. Sheng et al. (2017) studied the hepatotoxic effects of fluorotelomer compounds, providing insights into the bioaccumulation potential and toxicological profiles of these substances Nan Sheng, Xiujuan Zhou, Fei Zheng, Yitao Pan, Xuejiang Guo, Yong Guo, Yan Sun, Jiayin Dai, Archives of Toxicology, 2017.
Safety and Hazards
将来の方向性
作用機序
Target of Action
This compound is a derivative of benzoic acid, which is known to interact with various enzymes and receptors in the body . .
Mode of Action
As a benzoic acid derivative, it may share some of the properties of benzoic acid, which is known to inhibit the growth of bacteria and fungi by disrupting their metabolic processes . The fluorine and sulfonyl groups may enhance the compound’s reactivity, potentially altering its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific chemical structure and the biological context
Result of Action
As a derivative of benzoic acid, it may exert antimicrobial effects, but the specific effects of this compound could vary due to the presence of the fluorine and sulfonyl groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(methylsulfonyl)benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity . .
生化学分析
Biochemical Properties
2-Fluoro-3-(methylsulfonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the metabolism of aromatic compounds. The presence of the fluorine atom and the methylsulfonyl group can influence the enzyme’s binding affinity and catalytic activity. For instance, enzymes such as cytochrome P450, which are involved in the oxidation of organic substances, may exhibit altered activity in the presence of this compound. This compound can also interact with proteins involved in signal transduction pathways, potentially affecting cellular responses to external stimuli .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By interacting with key proteins in this pathway, this compound can alter the cellular response to growth factors and stress signals. Additionally, it may impact the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction. The presence of the fluorine atom can enhance the binding affinity of the compound to target proteins, while the methylsulfonyl group can affect the compound’s solubility and stability. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or certain chemical reagents. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can cause significant changes in cellular metabolism, gene expression, and enzyme activity. Toxic or adverse effects may also be observed at high doses, including potential damage to liver and kidney function. It is important to determine the threshold dose at which these effects become significant to ensure safe and effective use of the compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The presence of the fluorine atom and the methylsulfonyl group can affect the compound’s metabolic stability and the rate of its biotransformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via organic anion transporters or bind to plasma proteins, influencing its distribution in the body. The presence of the fluorine atom can enhance the compound’s ability to cross cell membranes, while the methylsulfonyl group can affect its solubility and binding affinity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound may be directed to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus. Targeting signals or post-translational modifications can influence its localization and activity. For instance, the presence of the methylsulfonyl group may facilitate the compound’s localization to the mitochondria, where it can affect mitochondrial function and energy production .
特性
IUPAC Name |
2-fluoro-3-methylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-14(12,13)6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGSFFXVPVKTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700184 | |
| Record name | 2-Fluoro-3-(methanesulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186663-47-7, 1072449-62-7 | |
| Record name | 2-Fluoro-3-(methylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-(methanesulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-3-methanesulfonylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine](/img/structure/B3217979.png)




![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B3218020.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3218024.png)





